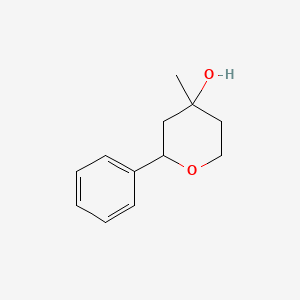

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol

CAS No.: 63500-72-1

Cat. No.: VC16969768

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63500-72-1 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 4-methyl-2-phenyloxan-4-ol |

| Standard InChI | InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |

| Standard InChI Key | UUQVBQLAIFOJHO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCOC(C1)C2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol features a tetrahydropyran backbone substituted with a methyl group at position 4, a phenyl group at position 2, and a hydroxyl group also at position 4. The compound’s stereochemistry and functional group arrangement influence its physicochemical behavior and reactivity.

Table 1: Basic Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 63500-72-1 | |

| Molecular Formula | ||

| Molar Mass | 192.25 g/mol | |

| Exact Mass | 192.11508 g/mol | |

| Polar Surface Area | 29.46 Ų | |

| Synonyms | 4-Methyl-2-phenyloxan-4-ol |

The hydroxyl and ether groups contribute to its polarity, enabling solubility in polar organic solvents. Computational studies predict a density close to 1.01 g/cm³, analogous to structurally similar compounds like tetrahydro-4-methylene-2-phenyl-2H-pyran .

Synthesis via Prins Cyclization

Prins cyclization is a pivotal method for synthesizing tetrahydropyran derivatives. While direct data on Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol synthesis is limited, analogous pathways for related compounds provide insights. For example, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (Florol) is synthesized via Fe-modified silica-catalyzed Prins cyclization of isoprenol and isovaleraldehyde .

Key Reaction Conditions

-

Catalysts: Iron nitrate or chloride supported on silica.

-

Temperature: 80–120°C.

For the phenyl variant, substituting isovaleraldehyde with benzaldehyde derivatives could yield Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol. Catalyst characterization via XRD and TPD of pyridine confirms iron-silica interactions critical for cyclization efficiency .

Physicochemical Properties

Experimental data on the target compound remains sparse, but computed and analog-derived properties are informative:

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~257°C (analogous to ) | |

| Density | ~1.01 g/cm³ | |

| Solubility | Moderate in ethanol, acetone | – |

The hydroxyl group enhances hydrogen-bonding capacity, suggesting higher solubility in alcohols compared to non-polar analogs .

Analytical Characterization

Modern spectroscopic techniques are critical for characterizing Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol:

-

NMR: and NMR spectra resolve ring protons and substituents.

-

MS: High-resolution mass spectrometry confirms the molecular ion at 192.115 .

-

Chromatography: HPLC or GC-MS ensures purity, particularly in industrial batches .

Future Research Directions

-

Synthetic Optimization: Exploring greener catalysts (e.g., biocatalysts) for Prins cyclization.

-

Application Studies: Olfactory profiling and stability testing in fragrance formulations.

-

Toxicokinetics: In vivo studies to validate read-across safety models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume